molecular formula C13H17FN2O2 B2397672 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea CAS No. 1396791-97-1

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea

Cat. No. B2397672
CAS RN: 1396791-97-1
M. Wt: 252.289
InChI Key: VVSRXEBTSYRRKZ-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the field of cancer research due to its potential as an immunotherapy agent. CPI-444 is being studied for its ability to enhance the anti-tumor immune response in various types of cancer.

Scientific Research Applications

Synthesis and Chemical Characterization

Studies on urea derivatives often focus on their synthesis and potential as intermediates in chemical reactions. For example, the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea showcases the versatility of urea compounds in creating complex molecules under specific conditions, indicating their utility in developing pharmaceuticals and agrochemicals (Goryaeva, Burgart, & Saloutin, 2009).

Biological Activities

Research into urea derivatives also extends into their biological activities, such as their potential as inhibitors or activators in biochemical pathways. For instance, the study on the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, including N(1)- and N(3)-(4-fluorophenyl) ureas, highlights the role of such compounds in addressing fungal infections, which could have implications for agricultural and medical applications (Mishra, Singh, & Wahab, 2000).

Environmental and Pharmacological Implications

Further, the study on the Electro-Fenton degradation of antimicrobials triclosan and triclocarban, involving a N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, demonstrates the environmental relevance of urea derivatives. Their degradation by advanced oxidation processes reveals their potential impact on water treatment and pollution control, showcasing the importance of understanding chemical reactivity and environmental fate (Sirés et al., 2007).

Molecular Interactions and Mechanisms

Moreover, studies exploring the nature of urea-fluoride interactions provide insights into the fundamental chemical properties and potential applications of urea derivatives in material science and catalysis. The interaction dynamics between urea compounds and fluoride ions, leading to proton transfer phenomena, underlines the complexity of chemical interactions that could be harnessed for designing new materials and sensors (Boiocchi et al., 2004).

properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-13(18)15-8-7-12(17)9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSRXEBTSYRRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea

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